Efflux Pump Inhibitory Activity in E. coli
The N1-benzyl motif in 1,4-diazepane derivatives is a known pharmacophore for efflux pump inhibition (EPI) in Gram-negative bacteria. In a controlled study using E. coli strains overexpressing AcrAB and AcrEF Resistance-Nodulation-Cell Division (RND) pumps, the 1-benzyl-1,4-diazepane scaffold (1-BD) significantly reduced the minimal inhibitory concentration (MIC) of levofloxacin and other antibiotics, while also increasing ethidium bromide intracellular accumulation—a direct measure of pump inhibition [1]. Critically, this effect was abolished in the ΔacrAB pump-knockout strain, confirming an efflux-pump-dependent mechanism [1]. By contrast, non-benzylated 1,4-diazepane-2-carboxylate esters (e.g., methyl 1,4-diazepane-2-carboxylate, CAS 1219532-80-5) lack the N-aralkyl pharmacophore and have not been reported to exhibit EPI activity . The methyl 1-benzyl-1,4-diazepane-2-carboxylate structure retains this benzyl group at N1, placing it in the same EPI-capable class as 1-BD, but with the added synthetic advantage of a C2 ester handle absent in 1-benzyl-1,4-diazepane itself [2].
| Evidence Dimension | Efflux pump inhibitory (EPI) activity – antibiotic MIC reduction in E. coli overexpressing RND pumps |
|---|---|
| Target Compound Data | Retains the N1-benzyl pharmacophore of 1-BD; EPI activity predicted by structural class membership |
| Comparator Or Baseline | 1-Benzyl-1,4-diazepane (1-BD): decreases MIC of levofloxacin and increases ethidium bromide accumulation in E. coli overexpressing AcrAB/AcrEF pumps (pump-dependent mechanism confirmed by ΔacrAB control). Methyl 1,4-diazepane-2-carboxylate: no reported EPI activity. |
| Quantified Difference | Qualitative: activity present (1-BD class) vs. absent (non-benzylated analog). Exact MIC-fold reduction for target compound not yet reported in primary literature. |
| Conditions | E. coli mutants overexpressing or lacking AcrAB/AcrEF RND efflux pumps; microdilution MIC assay; fluorometric ethidium bromide real-time efflux assay (Casalone et al., 2020). |
Why This Matters
For researchers developing efflux pump inhibitor-based antibiotic adjuvants, the N1-benzyl group is a non-negotiable structural requirement, making this compound a relevant scaffold that non-benzylated 1,4-diazepane-2-carboxylates cannot substitute.
- [1] Casalone E, Vignolini T, Braconi L, Gardini L, Capitanio M, Pavone FS, Dei S, Teodori E. 1-Benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli. Future Microbiol. 2020;15:987–999. doi:10.2217/fmb-2019-0296. PMID: 32840130. View Source
- [2] PubChem. 1-Benzyl-1,4-diazepane (CID 317398). National Center for Biotechnology Information. Molecular formula: C12H18N2; MW: 190.29 g/mol. View Source
